
Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, (betaE)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride is an organic compound that features a fluorinated alkene and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and a fluorinated alkene precursor.
Formation of the Fluorinated Alkene: The fluorinated alkene is prepared through a Wittig reaction, where a phosphonium ylide reacts with a fluorinated aldehyde.
Coupling Reaction: The fluorinated alkene is then coupled with 3,4-dimethoxybenzaldehyde under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-(3,4-dimethoxyphenyl)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(E)-2-(3,4-dimethoxyphenyl)-3-bromoprop-2-en-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
(E)-2-(3,4-dimethoxyphenyl)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and biological activity compared to its halogenated analogs.
Propriétés
Numéro CAS |
85278-04-2 |
|---|---|
Formule moléculaire |
C11H15ClFNO2 |
Poids moléculaire |
247.69 g/mol |
Nom IUPAC |
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13;/h3-6H,7,13H2,1-2H3;1H/b9-6-; |
Clé InChI |
KTOKADJRXBGOMY-BORNJIKYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C(=C\F)/CN)OC.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=CF)CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


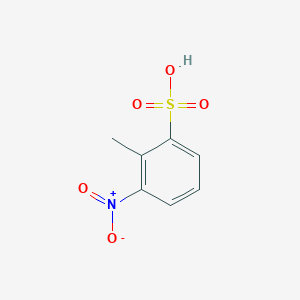

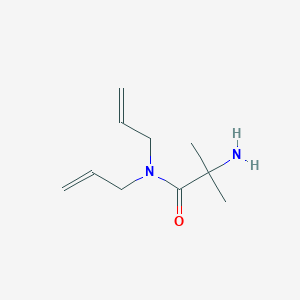
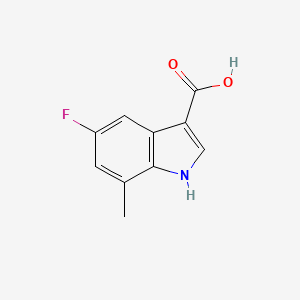



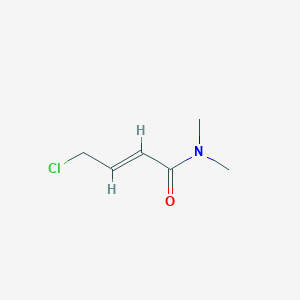
![Methyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12821619.png)
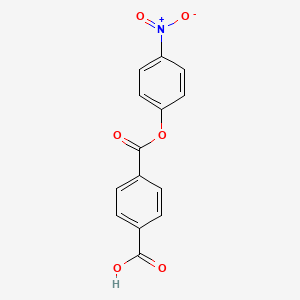
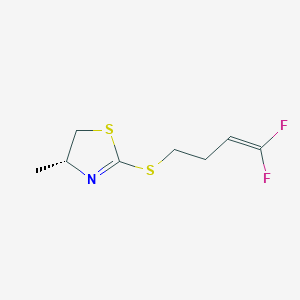
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)

![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)
